molecular formula C16H10Cl4N4O B2724457 N-(2,3-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338408-90-5

N-(2,3-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2724457
CAS RN: 338408-90-5
M. Wt: 416.08
InChI Key: XUVURDOJTGIHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C16H10Cl4N4O and its molecular weight is 416.08. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(2,3-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound with potential applications in various fields of scientific research. Although the specific compound mentioned is not directly identified in the literature, related compounds and derivatives have been synthesized and characterized for their properties and applications. For instance, the synthesis of triazole derivatives involves multiple steps, including reactions at specific conditions to yield high-purity compounds. These compounds are then characterized using techniques such as NMR and MS to confirm their structures and purity (Kan, 2015).

Antimicrobial and Antitumor Activities

Triazole derivatives have shown promising antimicrobial and antitumor activities. Specific thiourea derivatives, including those with dichlorophenyl groups, have been synthesized and evaluated for their interactions with bacterial cells. Their antimicrobial activity, particularly against strains known for biofilm formation, highlights the potential for developing new antimicrobial agents with significant efficacy (Limban, Marutescu, & Chifiriuc, 2011). Additionally, triazole compounds have been investigated for their anticancer properties, further demonstrating the broad applicability of these derivatives in therapeutic contexts.

Corrosion Inhibition

The application of triazole derivatives extends into materials science, particularly in corrosion inhibition. A study on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic media, showcasing triazole derivatives' potential in protecting metals against corrosion. This implies their utility in industrial applications where corrosion resistance is paramount (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Enaminones as Building Blocks

Enaminones serve as precursors in synthesizing various heterocyclic compounds, including pyrazoles, with demonstrated antitumor and antimicrobial activities. This highlights the role of triazole derivatives and related compounds in synthesizing biologically active molecules, contributing to the development of new therapeutic agents (Riyadh, 2011).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl4N4O/c1-8-21-15(16(25)22-13-4-2-3-12(19)14(13)20)23-24(8)11-6-9(17)5-10(18)7-11/h2-7H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVURDOJTGIHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.